molecular formula C21H22ClN3OS2 B1677256 Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1) CAS No. 147366-41-4

Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)

Cat. No. B1677256
CAS RN: 147366-41-4
M. Wt: 432 g/mol
InChI Key: VSKYOTRJSLYFHX-UXJRWBAGSA-M
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Description

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse . Unfortunately, specific structural details for the compound were not found in the available resources.

Scientific Research Applications

Inhibition of Heat Shock Protein 70 (HSP70)

MKT-077, a water-soluble rhodocyanine dye analog, is known to inhibit mortalin, a mitochondrial molecular chaperone . This inhibition disrupts mitochondrial bioenergetics, subsequently inducing apoptosis and RET downregulation . MKT-077 analogs, such as JG-98 and JG-194, have shown to effectively inhibit the propagation of TT and MZ-CRC-1 cells .

Treatment of Medullary Thyroid Carcinoma (MTC)

MKT-077 has been used in the treatment of Medullary Thyroid Carcinoma (MTC), a neuroendocrine tumor mainly caused by mutations in the RET proto-oncogene . MKT-077 and its analogs have shown potential therapeutic effects on MTC .

Disruption of Mortalin–p53 Interactions

MKT-077 has been shown to disrupt mortalin–p53 interactions, releasing wild-type p53 from the HSP70–p53 complex to rescue its transcriptional activity . This disruption can lead to growth arrest or apoptosis in cancer cells .

Inhibition of PARP1

Mortaparibs, chemical inhibitors of mortalin, have similar structures to MKT-077 and cause the inhibition of PARP1 . This inhibition blocks cancer signaling in multiple ways .

Anti-Migration Activity

Mortaparibs, similar to MKT-077, have shown anti-migration activities in p53-null cancer cells . This suggests that MKT-077 may also have potential anti-migration effects.

Antistress Activities

Mortaparibs, similar to MKT-077, have shown antistress activities in p53-null cancer cells . This suggests that MKT-077 may also have potential antistress effects.

Mechanism of Action

MKT-077, also known as FJ-776 or 8PF5ZXI0JE, is a cationic rhodacyanine dye analogue that has been studied for its potential in cancer therapy . This article provides an overview of the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

MKT-077 primarily targets the heat shock protein 70 (HSP70) family . HSP70 proteins are molecular chaperones involved in a variety of cellular protein folding and remodeling processes . In particular, MKT-077 binds to an HSP70 family member, mortalin (mot-2), and disrupts its interactions with the tumor suppressor protein, p53 .

Mode of Action

The compound’s mode of action involves its interaction with the HSP70 family protein, mortalin. MKT-077 abrogates the interactions between mortalin and p53 .

Biochemical Pathways

The primary biochemical pathway affected by MKT-077 involves the p53 protein. By disrupting the interaction between mortalin and p53, MKT-077 allows p53 to function normally, leading to the arrest of cancer cell growth . This suggests that MKT-077 may be particularly useful for therapy of cancers with wild-type p53 .

Pharmacokinetics

MKT-077 exhibits a prolonged terminal half-life and a large volume of distribution . The plasma levels of MKT-077 decline in a triphasic manner after intravenous administration . The compound is primarily excreted in unmetabolized form, with recoveries of total radioactivity in urine and feces corresponding to 33.5% and 61.1%, respectively .

Result of Action

The result of MKT-077’s action is the selective growth arrest in transformed cells . This is achieved through the release of wild-type p53 from the p53-mot-2 complexes in the cytoplasm of cancer cells, allowing p53 to resume its transcriptional activation function . This leads to the inhibition of cancer cell growth .

Action Environment

The action of MKT-077 is influenced by the mitochondrial environment of the cells. Due to its positive charge, MKT-077 can pass through the hydrophobic barriers of cell membrane lipid bilayers and is preferentially retained inside mitochondria . The higher mitochondrial membrane potential of carcinoma cells accounts for its preferential retention and cytotoxicity .

properties

IUPAC Name

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1/b21-19+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYOTRJSLYFHX-UXJRWBAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)

CAS RN

147366-41-4, 1427472-75-0
Record name Mkt 077
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147366414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKT-077
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427472750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKT-077
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF5ZXI0JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)
Reactant of Route 2
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)
Reactant of Route 3
Reactant of Route 3
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)
Reactant of Route 4
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)
Reactant of Route 5
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)
Reactant of Route 6
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)

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